molecular formula C5H11NaO4 B13115769 Sodium2-hydroxypentanoatexhydrate

Sodium2-hydroxypentanoatexhydrate

Cat. No.: B13115769
M. Wt: 158.13 g/mol
InChI Key: QNQSTKDKWIHIRQ-UHFFFAOYSA-M
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Description

Sodium 2-hydroxypentanoate hydrate (IUPAC name: sodium 2-hydroxypentanoate·nH₂O) is the sodium salt of 2-hydroxypentanoic acid in its hydrated form. The compound features a hydroxyl group (-OH) at the C2 position of the pentanoate backbone, with sodium counterions and water molecules integrated into its crystalline structure. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structural analogs:

  • Chemical formula: Likely $ \text{C}5\text{H}9\text{NaO}3 \cdot n\text{H}2\text{O} $, where $ n $ denotes the hydration state.
  • Applications: Potential uses include pharmaceutical intermediates, biodegradable chelating agents, or buffering agents due to its carboxylate and hydroxyl functional groups.
  • Safety: Expected to exhibit low to moderate toxicity, typical of sodium carboxylates, though comprehensive toxicological data are unavailable in the provided sources .

Properties

Molecular Formula

C5H11NaO4

Molecular Weight

158.13 g/mol

IUPAC Name

sodium;2-hydroxypentanoate;hydrate

InChI

InChI=1S/C5H10O3.Na.H2O/c1-2-3-4(6)5(7)8;;/h4,6H,2-3H2,1H3,(H,7,8);;1H2/q;+1;/p-1

InChI Key

QNQSTKDKWIHIRQ-UHFFFAOYSA-M

Canonical SMILES

CCCC(C(=O)[O-])O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-hydroxypentanoatexhydrate typically involves the reaction of sodium hydroxide with 2-hydroxypentanoic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

NaOH+C5H9O3NaC5H8O3xH2O\text{NaOH} + \text{C}_5\text{H}_9\text{O}_3 \rightarrow \text{NaC}_5\text{H}_8\text{O}_3 \cdot \text{xH}_2\text{O} NaOH+C5​H9​O3​→NaC5​H8​O3​⋅xH2​O

Industrial Production Methods

In an industrial setting, the production of Sodium2-hydroxypentanoatexhydrate may involve large-scale batch or continuous processes. The raw materials, sodium hydroxide and 2-hydroxypentanoic acid, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to crystallization to obtain the hydrated form of the compound. The crystals are filtered, washed, and dried to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium2-hydroxypentanoatexhydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-ketopentanoate or 2-formylpentanoate.

    Reduction: Formation of 2-hydroxypentanol.

    Substitution: Formation of various substituted pentanoates depending on the reagent used.

Scientific Research Applications

Sodium2-hydroxypentanoatexhydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic properties and potential use in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium2-hydroxypentanoatexhydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sodium 2-hydroxypentanoate hydrate with structurally or functionally related sodium salts and hydroxycarboxylates from the evidence. Key parameters include hazards, solubility, and industrial applications:

Compound CAS No. Formula Hazards (GHS) Applications Solubility (Water)
Sodium 2-hydroxypentanoate hydrate* N/A $ \text{C}5\text{H}9\text{NaO}3 \cdot n\text{H}2\text{O} $ Low toxicity (inferred); no significant hazards reported Pharmaceuticals, buffers High (inferred)
Sodium hypochlorite pentahydrate TRC-S699353 $ \text{NaClO} \cdot 5\text{H}_2\text{O} $ Corrosive, severe skin/eye damage, aquatic toxicity Disinfection, bleaching agents Highly soluble
Sodium hydrogen sulphate monohydrate 10034-88-5 $ \text{NaHSO}4 \cdot \text{H}2\text{O} $ Acidic, corrosive; industrial use only Laboratory reagent, pH adjustment Soluble
Sodium hydroxide 1310-73-2 $ \text{NaOH} $ Severe skin burns, corrosive Chemical manufacturing, cleaning agents Very soluble
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid N/A $ \text{C}{10}\text{H}{19}\text{NO}_5 $ Requires medical attention for inhalation/exposure Organic synthesis, intermediates Moderate
Sodium naphthalene-2-sulphonate 532-02-5 $ \text{C}{10}\text{H}7\text{SO}_3\text{Na} $ Low hazard; no signal word or acute toxicity reported Surfactants, dye intermediates Highly soluble

Key Observations:

Hazard Profile: Sodium 2-hydroxypentanoate hydrate is likely less hazardous than sodium hypochlorite pentahydrate (corrosive, environmental toxicity ) and sodium hydroxide (severe burns ). Its carboxylate structure suggests mild reactivity, akin to sodium naphthalene-2-sulphonate .

Solubility : As a sodium carboxylate, the compound is expected to exhibit high water solubility, comparable to sodium hypochlorite pentahydrate and sodium naphthalene-2-sulphonate .

Functional Groups : The hydroxyl and carboxylate groups may enhance biodegradability, contrasting with sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate ) or aldehydes (e.g., 2-naphthaldehyde ), which often require stringent disposal protocols.

Industrial Relevance: Unlike sodium hydrogen sulphate monohydrate (restricted to industrial use ), sodium 2-hydroxypentanoate hydrate could have broader pharmaceutical applications due to its biocompatibility.

Biological Activity

Sodium 2-hydroxypentanoate, also known as sodium 2-hydroxypentanoate hydrate, is a sodium salt of a hydroxy acid that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in metabolic pathways and therapeutic applications, particularly in the context of inflammation and neuroactive compounds.

Chemical Structure and Properties

Sodium 2-hydroxypentanoate has the chemical formula C5H9NaO3C_5H_9NaO_3 and a molecular weight of approximately 144.11 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological properties. The presence of this functional group allows for interactions with various biological systems, making it a subject of interest in pharmacological studies.

The biological activity of sodium 2-hydroxypentanoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other hydroxy acids, sodium 2-hydroxypentanoate may inhibit certain enzymes involved in inflammatory processes. For instance, studies on related compounds suggest that they can act as selective inhibitors of cytosolic phospholipase A2 (cPLA2), which plays a crucial role in the production of pro-inflammatory mediators such as arachidonic acid and leukotrienes .
  • Modulation of Neurotransmitter Levels : Research indicates that sodium salts of short-chain fatty acids (SCFAs), including those structurally similar to sodium 2-hydroxypentanoate, can influence neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). This modulation can affect anxiety-like behaviors and overall mood regulation .

Biological Studies and Case Studies

Recent studies have explored the effects of sodium 2-hydroxypentanoate in various biological contexts:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that sodium 2-hydroxypentanoate can reduce the production of inflammatory cytokines in macrophages. This suggests potential use in treating chronic inflammatory conditions .
  • Neuroprotective Properties : Animal models have shown that administration of sodium 2-hydroxypentanoate leads to increased GABA levels, which may help alleviate anxiety and improve cognitive functions. This effect is particularly relevant in conditions associated with neuroinflammation .
  • Gut Microbiome Interaction : Sodium 2-hydroxypentanoate may also influence gut microbiota composition, potentially leading to beneficial effects on metabolic health and inflammation through gut-brain axis mechanisms .

Data Table

The following table summarizes key findings from various studies on the biological activity of sodium 2-hydroxypentanoate:

Study Biological Activity Findings
Anti-inflammatoryReduced cytokine production in macrophages
NeuroprotectiveIncreased GABA levels; improved anxiety-like behaviors
Gut microbiome modulationAltered gut microbiota composition; enhanced metabolic health

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 2-hydroxypentanoate hydrate in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralization of 2-hydroxypentanoic acid with sodium hydroxide in aqueous conditions. Key steps include:

  • Dissolving 2-hydroxypentanoic acid in deionized water and adding stoichiometric NaOH under controlled pH (7.0–8.0) to avoid over-salinization.
  • Crystallization via slow evaporation or cooling to isolate the hydrate form.
  • Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors .
  • Data Table:
MethodYield (%)Purity (HPLC)Key Reagents
Aqueous Neutralization78–85≥98%NaOH, H₂O
Solvent Crystallization65–72≥95%Ethanol, H₂O

Q. What analytical techniques are recommended for characterizing the purity and structure of Sodium 2-hydroxypentanoate hydrate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR, focusing on hydroxyl (-OH) and carboxylate (-COO⁻) proton shifts (e.g., δ 3.5–4.0 ppm for hydroxyl) .
  • X-ray Diffraction (XRD) : Identify hydrate crystal structure (e.g., monoclinic vs. orthorhombic) and lattice parameters .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column, mobile phase (0.1% TFA in acetonitrile/water), and UV detection at 210 nm .

Q. How should Sodium 2-hydroxypentanoate hydrate be stored to maintain stability, and what degradation products form under improper conditions?

  • Methodological Answer :

  • Store in airtight containers at 4°C, protected from light and moisture to prevent deliquescence or oxidation .
  • Degradation pathways include:
  • Hydrolysis of the ester group under acidic conditions, yielding 2-hydroxypentanoic acid.
  • Thermal decomposition (>80°C) producing sodium carbonate and volatile organic compounds (GC-MS confirmation required) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reactivity data between Sodium 2-hydroxypentanoate hydrate and its structural analogs?

  • Methodological Answer :

  • Comparative Kinetic Studies : Conduct parallel reactions (e.g., esterification) under identical conditions (temperature, solvent, catalyst) to isolate structural effects (e.g., hydroxyl vs. amino substituents) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies and electron density maps for reactivity differences .
  • Example Data Contradiction:
  • Analog (Sodium 2-amino-4-hydroxy-4-methylpentanoate) shows higher nucleophilicity due to amino group participation. Replicate experiments with controlled pH (7.5–8.5) to validate .

Q. How can computational modeling predict the interaction of Sodium 2-hydroxypentanoate hydrate with biological macromolecules, and what validation methods are required?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., hydrolases) using PDB structures. Focus on hydrogen bonding with hydroxyl/carboxylate groups .
  • In Vitro Validation : Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to correlate docking scores with IC₅₀ values. Use HPLC to monitor substrate depletion .

Q. What are the challenges in designing kinetic studies for Sodium 2-hydroxypentanoate hydrate in aqueous solutions, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Rapid pH-dependent hydrolysis in aqueous media.
  • Mitigation :
  • Use buffered solutions (e.g., phosphate buffer, pH 7.4) to stabilize the compound.
  • Employ stopped-flow spectrophotometry to capture fast reaction kinetics (millisecond resolution) .
  • Monitor reaction progress via inline FTIR for real-time carboxylate group analysis .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on thermal stability (e.g., vs. 7).
    • Resolution : Replicate thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres to differentiate decomposition pathways .

Ethical and Safety Considerations

  • Handling Precautions : Use fume hoods for synthesis steps involving volatile byproducts. Wear nitrile gloves and lab coats to prevent dermal exposure (per GHS/CLP guidelines) .

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